1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine, a compound classified under phenylpyrrolidines, is characterized by its unique structure that includes a pyrrolidine ring attached to a phenyl group. This compound is part of the broader category of organoheterocyclic compounds, which are organic compounds containing heteroatoms in their cyclic structures. Specifically, pyrrolidine is a five-membered saturated heterocycle with one nitrogen atom and four carbon atoms, making it significant in various chemical applications and biological activities .
The compound can be sourced from various chemical databases such as DrugBank, where it is cataloged under its specific chemical identifiers. It belongs to the class of organic compounds known as phenylpyrrolidines, which are recognized for their polycyclic aromatic nature and potential biological activity . The classification hierarchy includes:
The synthesis of 1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine typically involves several key steps, including the formation of the pyrrolidine ring and its attachment to the phenyl group. A common method for synthesizing such compounds is through the reaction of aryl halides with pyrrolidine derivatives under specific conditions.
For instance, one approach involves:
The technical details often include controlling reaction temperature, solvent choice (like toluene or dichloromethane), and using reagents such as sodium carbonate or triethylamine for optimal yields.
The molecular structure of 1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine features a bipyrrolidine framework with distinct functional groups that contribute to its chemical properties. The molecular formula is , indicating it contains 13 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms.
Key structural data:
C1CCN(C1)C2=CC=C(C=C2)N1CCCC1
.1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine participates in various chemical reactions typical for pyrrolidine derivatives. These include:
These reactions are essential for developing derivatives with enhanced biological activity.
The mechanism of action for 1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine relates primarily to its interaction with biological targets. Pyrrolidine derivatives are known to exhibit various pharmacological effects, including:
Quantitative data regarding binding affinities and inhibitory constants are crucial for understanding their efficacy in therapeutic applications.
The physical properties of 1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine include:
Chemical properties include:
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to characterize these properties accurately .
1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine has various applications in scientific research:
Research continues into optimizing its structure for enhanced biological activity, making it a valuable compound in medicinal chemistry .
1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine represents an emerging bicyclic pyrrolidine scaffold with significant potential in modern drug design. Characterized by two pyrrolidine rings connected via a phenyl spacer, this compound leverages the intrinsic three-dimensionality and stereochemical complexity of saturated nitrogen heterocycles. The pyrrolidine ring system provides enhanced sp³-hybridization and pseudorotation capability compared to flat aromatic systems, enabling superior exploration of pharmacophore space and improved binding specificity to biological targets [1] [9]. This molecular framework facilitates diverse vector orientations for substituent attachment, making it exceptionally versatile for structure-activity relationship (SAR) optimization across therapeutic areas including nuclear receptor modulation, central nervous system (CNS) disorders, and antiviral therapy [1] [3] [6].
Pyrrolidine derivatives have evolved from natural product-inspired structures to sophisticated medicinal chemistry scaffolds. Naturally occurring pyrrolidine-containing compounds like nicotine and aegyptolidine A demonstrate the scaffold's biological relevance, particularly in CNS and anticancer activities [1]. The historical development of bicyclic pyrrolidine derivatives accelerated with the recognition of their superior physicochemical properties compared to aromatic counterparts. As Table 1 illustrates, pyrrolidine exhibits a balanced profile of polarity, solubility, and hydrogen-bonding capacity essential for drug-likeness [1]:
Table 1: Comparative Physicochemical Properties of Pyrrolidine vs. Related Scaffolds
Property | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
LogP | 3.000 | 0.459 | 0.750 |
LogS | -2.642 | 0.854 | -0.175 |
H-bond Donors | 0 | 1.000 | 1.000 |
H-bond Acceptors | 0 | 1.500 | 0.500 |
Polar Surface Area (Ų) | 0 | 16.464 | 13.964 |
This profile enables pyrrolidine derivatives to overcome limitations of planar scaffolds by offering:
The structural evolution accelerated with methodologies like microwave-assisted synthesis, enabling efficient construction of complex bicyclic variants [1]. Modern applications exploit these advantages, positioning bicyclic pyrrolidines like 1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine as privileged structures in targeted drug discovery.
The 1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine scaffold demonstrates exceptional utility in nuclear receptor targeting, particularly as retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonists. Structural analogues featuring phenylpyrrolidinyl sulfones have emerged as potent immunomodulators by suppressing IL-17 production in Th17 cells—a key pathway in autoimmune diseases [2] [5] [10]. Critical structural insights include:
Conformational Constraints: The bicyclic system stabilizes a U-shaped conformation essential for RORγt binding, where the phenyl spacer enables optimal positioning of sulfone and aryl groups within hydrophobic pockets [2] [10]. Molecular modeling confirms this bioactive conformation mimics natural ligands while providing superior selectivity.
Stereochemical Dependencies: (R)-enantiomers of 3-phenylpyrrolidine sulfones exhibit 10-80-fold greater potency than (S)-counterparts due to optimal interactions with residues Leu324, Met365, and Val361 in the RORγt ligand-binding domain (LBD) [2] [7]. This enantioselectivity underscores the scaffold's capacity for precision targeting.
Vector-Specific Modifications: N1-substitution on the pyrrolidine ring enables access to polar regions of the RORγt LBD. As Table 2 demonstrates, polar amides (e.g., compound 12) dramatically improve selectivity against off-target nuclear receptors (PXR, LXRα/β) while maintaining RORγt potency [2] [10]:
Table 2: SAR of N1-Substituted Pyrrolidine Sulfones as RORγt Inverse Agonists [2] [10]
Compound | R Group | RORγt EC₅₀ (nM) | PXR EC₅₀ (nM) | LXRα/β Activity |
---|---|---|---|---|
5 (R) | -H | 595 ± 237 | 434 | Weak inhibition |
9 | Cyclopentylcarboxamide | 378 ± 224 | 794 | Inactive |
10 (R) | 4-Cyanobenzamide | 224 ± 78 | 7,810 | Inactive |
12 (R) | 4-(Trifluoromethyl)benzamide | 55 ± 25 | 4,930 | Inactive |
14 (S) | -H | 4,500 ± 1,750 | 520 | Inactive |
X-ray crystallography of compound 12 bound to RORγt (PDB: 6O98) reveals key interactions:
These structural features translate to in vivo efficacy, with optimized analogues showing dose-dependent IL-17 reduction in murine models of inflammation [2] [7]. The scaffold's versatility thus enables systematic optimization of potency, selectivity, and physicochemical properties for therapeutic applications in psoriasis, IBD, and other IL-17-mediated conditions.
The 1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine scaffold has gained prominence in multi-target directed ligand (MTDL) development for complex diseases. Its structural features—dual hydrogen-bonding capability, stereochemical tunability, and balanced lipophilicity—facilitate simultaneous engagement of mechanistically distinct targets [3] [6] [9]. Key design paradigms include:
Table 3: Multi-Target Applications of Pyrrolidine Hybrid Scaffolds
Therapeutic Area | Hybrid Components | Targeted Mechanisms | Key Structural Features |
---|---|---|---|
Depression | Pyrrolidine + Piperazine | SERT/NET inhibition, 5-HT₁A/D₃ activation | Fluorophenyl linker; carboxamide at N1 |
HIV | Pyrrolidine + Thiazolidinone | RDDP allosteric inhibition; RNase H Mg²⁺ chelation | Benzyl group at C2; dihydroxyphenyl wing |
Diabetes | Pyrrolidine + Pyrido[2,3-d]pyrimidine | α-Glucosidase inhibition; DPP-4 inhibition | Hydroxy phenyl di-amide; chloro substituent |
Oncology | Pyrrolidine + Pyrimidine | CSF-1R/KIT inhibition | Difluoroethoxy linker; aniline pharmacophore |
The scaffold's success in MTDL design stems from:
These attributes position 1-(4-(Pyrrolidin-3-yl)phenyl)pyrrolidine as a versatile framework for addressing multifactorial diseases through polypharmacology.
CAS No.: 19519-55-2
CAS No.: 10504-35-5
CAS No.: 25679-93-0
CAS No.: 25468-09-1
CAS No.: 26094-91-7